molecular formula C12H22Cl2N2O B3098249 1-(4-Methoxyphenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride CAS No. 1332531-37-9

1-(4-Methoxyphenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride

Cat. No. B3098249
CAS RN: 1332531-37-9
M. Wt: 281.22
InChI Key: VXLAYNLXRKGHJT-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride” is a chemical compound. Its Inchi Code is 1S/C10H16N2O.2ClH/c1-13-9-4-2-8 (3-5-9)10 (12)6-7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as DFT (Density Functional Theory) and TD-DFT/B3LYP/6-311++G (d,p) methods . These methods can predict optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H18Cl2N2O and an average mass of 265.179 Da . The melting point is reported to be 240 °C .

Scientific Research Applications

Environmental and Chemical Toxicology

Methoxychlor as a Model for Environmental Estrogens : Methoxychlor, a chlorinated hydrocarbon pesticide, exhibits proestrogenic activity. Its metabolism in vivo or using liver microsomes produces the active estrogenic form, HPTE. This review addresses the adverse effects of methoxychlor on fertility, pregnancy, and development, highlighting the environmental impact of estrogenic chemicals (Cummings, 1997).

Chemical Synthesis and Applications

Phosphonic Acid Preparation and Applications

: Phosphonic acid, with a structural analogy to the phosphate moiety, finds use in a broad range of applications from drug and pro-drug development, bone targeting, to the design of supramolecular materials. This review covers various synthesis methods and applications of phosphonic acids, suggesting its relevance in fields where methoxyphenyl compounds might be utilized (Sevrain et al., 2017).

Environmental Science and Technology

Atmospheric Reactivity of Methoxyphenols : Methoxyphenols, emanating from lignin pyrolysis, serve as tracers for biomass burning and have significant atmospheric reactivity. This review focuses on their gas-phase, particle-phase, and aqueous-phase reactions, along with secondary organic aerosol (SOA) formation, shedding light on the environmental behavior of methoxy derivatives (Liu et al., 2022).

Environmental Monitoring and Pollutants

Environmental Monitoring of Water Organic Pollutants : This review compiles information on the occurrence of priority substances and contaminants of emerging concern in surface water, governed by EU guidelines. The discussion includes various organic pollutants, which might intersect with the environmental fate of methoxyphenyl-derived compounds (Sousa et al., 2018).

Safety and Hazards

This compound may cause skin and eye irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated. This substance may form hazardous decomposition products which may cause possible burns .

properties

IUPAC Name

1-(4-methoxyphenyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.2ClH/c1-14(2)9-8-12(13)10-4-6-11(15-3)7-5-10;;/h4-7,12H,8-9,13H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLAYNLXRKGHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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